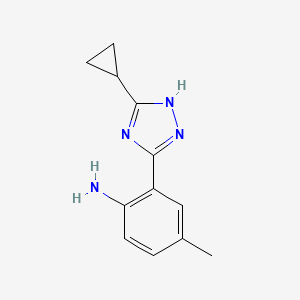

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline

CAS No.: 1193388-42-9

Cat. No.: VC3366361

Molecular Formula: C12H14N4

Molecular Weight: 214.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1193388-42-9 |

|---|---|

| Molecular Formula | C12H14N4 |

| Molecular Weight | 214.27 g/mol |

| IUPAC Name | 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-4-methylaniline |

| Standard InChI | InChI=1S/C12H14N4/c1-7-2-5-10(13)9(6-7)12-14-11(15-16-12)8-3-4-8/h2,5-6,8H,3-4,13H2,1H3,(H,14,15,16) |

| Standard InChI Key | VARILXNTLVKIIN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N)C2=NNC(=N2)C3CC3 |

| Canonical SMILES | CC1=CC(=C(C=C1)N)C2=NNC(=N2)C3CC3 |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

The presence of the amino group suggests potential for hydrogen bonding and nucleophilic reactions, while the triazole ring contributes to the compound's potential biological activity through various interaction mechanisms.

Structural Significance and Chemical Reactivity

Triazole Moiety

The 1,2,4-triazole ring in 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline represents a significant structural feature with important implications for the compound's reactivity and biological potential. Triazoles are known for their stability under various conditions and their ability to participate in hydrogen bonding through the nitrogen atoms . These properties make triazole-containing compounds valuable in pharmaceutical research, particularly for developing antifungal and antimicrobial agents.

The 1,2,4-triazole motif can act as both a hydrogen bond donor and acceptor, potentially enhancing binding interactions with biological targets such as enzymes and receptors. This structural feature is present in several established pharmaceutical compounds, suggesting potential applications for 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline in similar research areas.

Cyclopropyl Group Influence

-

Enhances the compound's lipophilicity, potentially improving membrane permeability in biological systems

-

Provides conformational rigidity to that portion of the molecule, which may influence binding specificity

-

May affect the electronic properties of the triazole ring through inductive effects

-

Could potentially serve as a metabolic shield for the triazole ring in biological systems

The unique strained ring structure of cyclopropyl groups makes them interesting structural elements in medicinal chemistry research, as they can contribute to both the pharmacokinetic and pharmacodynamic properties of the compounds containing them.

Methylaniline Component

The combination of these structural elements results in a molecule with diverse chemical reactivity and potential for interactions with biological macromolecules.

Chemical Analysis and Characterization Methods

Analytical Identification

The identification and characterization of 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline can be achieved through various analytical techniques commonly employed in chemical analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would reveal characteristic signals for the triazole protons, cyclopropyl group, aromatic protons, and methyl group, confirming the structural elements.

-

Mass Spectrometry: Would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structural features.

-

Infrared Spectroscopy: Could identify characteristic absorption bands for the primary amine, aromatic rings, and heterocyclic components.

-

X-ray Crystallography: If crystalline material can be obtained, this would provide definitive structural confirmation.

-

Chromatographic Methods: HPLC or GC analysis would be useful for assessing the purity of the compound.

These analytical approaches would be essential for confirming the identity and purity of the compound before its use in research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume